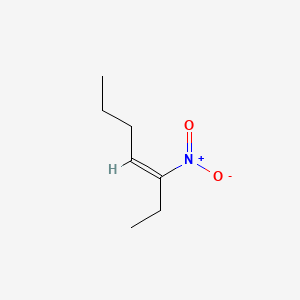

3-Nitro-3-heptene

Description

3-Nitro-3-heptene (C₇H₁₃NO₂) is a nitroolefin characterized by a nitro group (-NO₂) adjacent to a carbon-carbon double bond. Its structure is defined by the SMILES notation CCC/C=C(/CC)[N+](=O)[O-] and the InChIKey GWDKXPLSCZJVHP-SREVYHEPSA-N, confirming its (Z)-stereochemistry . The compound is synthesized via dehydration of 3-nitro-4-heptanol, yielding a 65:35 mixture of conjugated and nonconjugated nitroolefins, as determined by NMR analysis . Key spectral data include IR absorption peaks at 1670, 1550, and 1520 cm⁻¹, corresponding to C=C stretching and NO₂ asymmetric/symmetric vibrations . Its boiling point is reported as 90°C at 20 mmHg , and collision cross-section (CCS) values for adducts such as [M+H]⁺ (130.8 Ų) and [M+Na]⁺ (141.6 Ų) have been computationally predicted .

Properties

CAS No. |

6187-24-2 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(Z)-3-nitrohept-3-ene |

InChI |

InChI=1S/C7H13NO2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3/b7-6- |

InChI Key |

GWDKXPLSCZJVHP-SREVYHEPSA-N |

Isomeric SMILES |

CCC/C=C(/CC)\[N+](=O)[O-] |

Canonical SMILES |

CCCC=C(CC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitro-3-heptene can be synthesized through a multi-step reaction involving butyraldehyde and 1-nitropropane. The reaction typically involves the use of sodium hydroxide (NaOH) and acetyl chloride (AcCl) as reagents, followed by neutralization with sodium carbonate (Na2CO3) .

Industrial Production Methods: While specific industrial production methods for 3-nitro-3-heptene are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-3-heptene undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroalkenes.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C), or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Nitroalkenes.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted nitroalkenes depending on the nucleophile used.

Scientific Research Applications

3-Nitro-3-heptene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a biochemical probe due to its reactive nitro group.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biochemical pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-3-heptene involves its reactive nitro group, which can participate in various chemical reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

3-Methyl-3-heptene (C₈H₁₆)

- Structure and Functional Groups : An alkene with a methyl substituent at the double bond position (SMILES:

CC/C=C(C)CC; InChIKey:AAUHUDBDDBJONC-BQYQJAHWSA-N) . Lacks the nitro group, resulting in lower polarity. - Physical Properties : Boiling point data are cited in NIST sources but require subscription access .

- Reactivity : Typical alkene reactions (e.g., hydrogenation, halogenation) are expected, contrasting with the electrophilic reactivity of nitroolefins.

1-Nitropropene (C₃H₅NO₂)

3-Heptyne (C₇H₁₂)

3-Chloro-3-methylheptane (C₈H₁₇Cl)

- Safety : Classified under GHS guidelines, highlighting differences in hazards between nitro and chloro substituents .

Tabulated Comparison of Key Properties

Discussion of Functional Group Impact

- Nitro Group : Introduces strong electron-withdrawing effects, enhancing polarity and stabilizing conjugated systems. This makes 3-nitro-3-heptene more reactive in Michael additions or Diels-Alder reactions compared to alkenes or alkynes .

- Conjugation vs. Nonconjugation: The 65:35 mixture of conjugated/nonconjugated nitroolefins in 3-nitro-3-heptene impacts stability and reaction pathways. Conjugated systems typically exhibit greater resonance stabilization .

- Synthetic Utility : Nitroolefins serve as intermediates in the synthesis of amines, carbonyl compounds, and heterocycles, whereas alkenes like 3-methyl-3-heptene are more commonly used in polymer chemistry .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-nitro-3-heptene from nitro alcohols, and how can purity be maximized?

- Methodological Answer : 3-Nitro-3-heptene can be synthesized via acid-catalyzed dehydration of 3-nitro-4-heptanol. Evidence suggests using triethylamine (0.08 mmol per 0.04 mmol nitro alcohol) to achieve a 78% yield, with reaction temperatures maintained at 90°C (20 mm Hg) via Kugelrohr distillation . Purity is influenced by stoichiometric control of the base and isolation of conjugated vs. nonconjugated isomers (65:35 ratio), which can be monitored via NMR δ 7.02 (t, 1H, J = 7 Hz) and IR peaks at 1670 cm⁻¹ (C=C) and 1520 cm⁻¹ (NO₂) .

Q. How can IR and NMR spectroscopy reliably distinguish 3-nitro-3-heptene from its isomers or degradation products?

- Methodological Answer : Key spectral markers include:

- IR : Strong absorption at 1670 cm⁻¹ (C=C stretching) and 1520 cm⁻¹ (asymmetric NO₂ stretching) .

- ¹H NMR : A triplet at δ 7.02 (J = 7 Hz) for the vinylic proton, with splitting patterns differentiating conjugated vs. nonconjugated isomers. For example, nonconjugated isomers may show upfield shifts due to reduced electron withdrawal .

Q. What safety protocols are critical when handling nitroalkenes like 3-nitro-3-heptene in laboratory settings?

- Methodological Answer :

- Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles) to avoid skin/eye contact (GHS Category 2/2A) .

- Store in inert atmospheres below 25°C to prevent exothermic decomposition. Contaminated clothing must be professionally decontaminated to avoid off-gassing risks .

Advanced Research Questions

Q. How can gas chromatography (GC) and mass spectrometry (MS) resolve ambiguities in isomer ratios during synthesis?

- Methodological Answer :

- GC : Use a non-polar column (e.g., HP-1) with He carrier gas at 40°C/min ramp rates. Retention indices (RI) for nitroalkenes can be cross-referenced against NIST databases (e.g., RI = 793 for similar alkenes) .

- MS : Monitor molecular ion peaks at m/z 143 (C₇H₁₃NO₂⁺) and fragment ions (e.g., m/z 85 for C₅H₉O₂⁺). Isomeric differences manifest in fragmentation patterns due to conjugation effects .

Q. What mechanistic pathways explain the formation of conjugated vs. nonconjugated nitroolefins during dehydration?

- Methodological Answer :

- Step 1 : Protonation of the hydroxyl group in 3-nitro-4-heptanol forms an oxonium ion.

- Step 2 : Elimination of water generates a carbocation intermediate.

- Step 3 : Conjugated products (thermodynamically favored) form via hydride shifts, while nonconjugated isomers result from direct β-hydrogen elimination. Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature .

Q. How do conflicting spectral data (e.g., NMR integration ratios vs. GC-MS quantification) arise, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from:

- NMR Solvent Effects : CCl₄ vs. CDCl₃ can shift proton signals, altering integration accuracy.

- GC Detector Bias : Flame ionization detectors (FID) may undercount isomers with low volatility.

- Resolution : Cross-validate using hyphenated techniques (GC-IR/NMR) and internal standards (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.